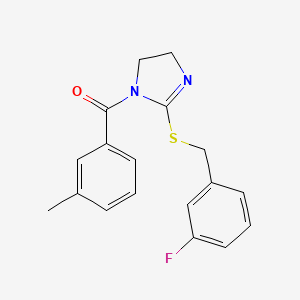

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Description

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a synthetic organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a thioether linkage, and an imidazole ring, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name |

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-4-2-6-15(10-13)17(22)21-9-8-20-18(21)23-12-14-5-3-7-16(19)11-14/h2-7,10-11H,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDFPFGVCRIINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3-fluorobenzyl chloride with thiourea to form the corresponding thioether. This intermediate is then reacted with an imidazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and higher yields. Additionally, the use of automated reactors and advanced purification techniques, such as chromatography, can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted benzyl derivatives

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties

- Antimicrobial Effects

- Potential as an Enzyme Inhibitor

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cell lines. Notably:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HEPG2 (liver cancer)

- Mechanism of Action : The compound may induce apoptosis and arrest the cell cycle, making it a potential candidate for cancer therapy.

Case Study on Anticancer Activity

A significant study demonstrated that derivatives similar to this compound exhibited notable anticancer activity against the MCF-7 cell line, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This highlights its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The thioether group present in the compound enhances its antimicrobial properties. It has been evaluated against various bacterial strains, such as:

- Target Bacteria :

- Staphylococcus aureus

- Escherichia coli

- Mechanism : The compound inhibits bacterial cell wall synthesis, which is critical for bacterial survival.

Case Study on Antimicrobial Applications

Research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 6.9 µM against resistant strains, showcasing its potential in addressing antibiotic resistance.

Mechanism of Action Studies

Detailed molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression and bacterial resistance mechanisms. This interaction leads to the inhibition of their activity, providing a biochemical basis for its observed biological effects.

Summary of Research Findings

| Application | Biological Activity | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cell growth | Significant activity against MCF-7 with lower IC50 than doxorubicin |

| Antimicrobial | Bacterial inhibition | MIC of 6.9 µM against multidrug-resistant strains |

| Mechanism Studies | Protein interaction | Inhibits proteins involved in cancer and bacterial resistance |

Mechanism of Action

The mechanism of action of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- (2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- 1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

Compared to similar compounds, (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone stands out due to its unique combination of a fluorobenzyl group, a thioether linkage, and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets further enhances its versatility and potential for scientific exploration.

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a novel organic molecule that integrates various pharmacologically significant moieties, including imidazole and thiophene rings. These structural features have been associated with a wide range of biological activities, making this compound a subject of interest for medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H15FN2OS

- IUPAC Name : 2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl](m-tolyl)methanone

The presence of a fluorine atom enhances the compound's metabolic stability and influences its electronic properties, potentially affecting its biological interactions and efficacy.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with metal ions or heme groups in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.

- Antioxidant Activity : The thiophene moiety may contribute to antioxidant effects, mitigating oxidative stress in biological systems.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiophene derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have suggested that imidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to inhibit specific kinases involved in cancer progression has been noted.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 8 |

| A549 | 12 |

These findings highlight the potential for developing this compound as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

A recent study explored the structure-activity relationship (SAR) of related compounds, focusing on how modifications to the imidazole ring influenced biological activity. It was found that substituents on the benzyl group significantly affected potency against specific targets, suggesting that similar modifications could enhance the efficacy of this compound.

Study Example

In a preclinical model evaluating the anti-inflammatory effects, the compound was administered to mice with induced inflammation. Results indicated a significant reduction in paw swelling compared to controls, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. Key Variables :

- Temperature : Low temperatures (−78°C) prevent side reactions during lithiation .

- Protecting Groups : Phenylsulfonyl groups enhance stability during functionalization .

How can structural contradictions in crystallographic data for similar imidazole derivatives guide the characterization of this compound?

Advanced

Single-crystal X-ray diffraction (SC-XRD) of analogous compounds (e.g., 4,5-dimethylimidazoles) reveals that substituents like fluorine and methyl groups influence packing via C–H···π and halogen bonding . For the target compound:

- Planarity : The imidazole ring and m-tolyl group are likely coplanar, with dihedral angles <10° .

- Thioether Conformation : The 3-fluorobenzylthio group may adopt a gauche conformation to minimize steric clashes, as seen in sulfonyl-protected imidazoles .

Validation : Pair SC-XRD with DFT calculations to resolve discrepancies between experimental and predicted bond lengths (mean Δ < 0.002 Å) .

What methodological challenges arise in purifying this compound, and how can they be addressed?

Basic

Challenges :

- Hydrophobicity : The aromatic and thioether groups reduce aqueous solubility, complicating extraction.

- Byproducts : Unreacted 3-fluorobenzyl chloride or sulfonyl intermediates may persist.

Q. Solutions :

- Chromatography : Use gradient elution (hexane:ethyl acetate, 4:1 → 2:1) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on solubility data from analogs .

How does the electronic nature of the 3-fluorobenzylthio group impact the compound’s reactivity in cross-coupling reactions?

Advanced

The 3-fluorobenzylthio group acts as a moderate electron-withdrawing substituent due to the inductive effect of fluorine. This:

- Activates the Imidazole Core : Enhances susceptibility to electrophilic aromatic substitution at the C4/C5 positions .

- Limits Oxidative Stability : Thioethers are prone to oxidation; use inert atmospheres (N₂/Ar) during reactions .

Q. Experimental Design :

- Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids. Monitor oxidation byproducts via LC-MS .

What analytical techniques are most effective for distinguishing between regioisomers of this compound?

Q. Basic

- NMR : Compare aromatic proton splitting patterns. The m-tolyl group shows a singlet (meta-CH₃), while regioisomers with ortho/para substitution exhibit complex splitting .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. Fragmentation patterns differ for regioisomers due to varying bond stability .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate isomers. Retention times vary with substituent polarity .

How can researchers resolve contradictions in reported yields for imidazole methanone syntheses?

Advanced

Yield discrepancies often stem from:

- Lithiation Efficiency : tert-Butyllithium quality and reaction temperature (−78°C vs. −40°C) significantly affect conversion .

- Workup Protocols : Incomplete removal of sulfonyl protecting groups (e.g., using tetrabutylammonium fluoride) reduces yields. Validate via TLC monitoring .

Q. Mitigation :

- Standardize reagents (e.g., titrate BuLi) and optimize stoichiometry (1.2–1.5 equiv. of acyl chloride) .

What strategies can predict the biological activity of this compound based on structural analogs?

Q. Advanced

- Pharmacophore Mapping : Compare with bioactive imidazoles (e.g., antiproliferative 2-aryl-4-benzoyl-imidazoles). The m-tolyl and fluorobenzyl groups may enhance lipophilicity and target binding .

- Docking Studies : Model interactions with enzymes like histone deacetylases (HDACs), where the thioether group could act as a zinc-binding surrogate .

Validation : Test in vitro against cancer cell lines (e.g., MCF-7) and correlate activity with logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.